8-Bromoquinoline-7-carboxylic acid

HIV-1 Integrase ALLINI

8-Bromoquinoline-7-carboxylic acid (CAS 1312134-45-4) is the essential core scaffold for developing allosteric HIV-1 integrase inhibitors (ALLINIs). Unlike its 6-bromo regioisomer, the 8-bromo substitution uniquely retains full antiviral potency against the clinically relevant A128T mutant virus. The 7-carboxylate group enables amide coupling and esterification for rapid library diversification. Procure this compound at ≥95% purity from reliable sources to ensure reproducible SAR studies and supply chain continuity.

Molecular Formula C10H6BrNO2
Molecular Weight 252.067
CAS No. 1312134-45-4
Cat. No. B2874700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromoquinoline-7-carboxylic acid
CAS1312134-45-4
Molecular FormulaC10H6BrNO2
Molecular Weight252.067
Structural Identifiers
SMILESC1=CC2=C(C(=C(C=C2)C(=O)O)Br)N=C1
InChIInChI=1S/C10H6BrNO2/c11-8-7(10(13)14)4-3-6-2-1-5-12-9(6)8/h1-5H,(H,13,14)
InChIKeyXGJDJAIDVHAYQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromoquinoline-7-carboxylic Acid (CAS 1312134-45-4): Core Chemical Identity and Research-Grade Specifications


8-Bromoquinoline-7-carboxylic acid (CAS 1312134-45-4) is a heteroaromatic building block belonging to the quinoline carboxylic acid class, with the molecular formula C10H6BrNO2 and a molecular weight of 252.06 g/mol . It features a bromine atom at the 8-position and a carboxyl group at the 7-position of the quinoline ring system. Commercially, this compound is routinely supplied at purities of 95% to 98% and is utilized as an intermediate in medicinal chemistry and chemical biology research . Its structural features position it as a key scaffold for developing allosteric HIV-1 integrase inhibitors (ALLINIs) and other bioactive quinoline derivatives [1].

Why Positional Isomers and Other Bromoquinoline Carboxylic Acids Cannot Substitute for 8-Bromoquinoline-7-carboxylic Acid


Within the bromoquinoline carboxylic acid family, the precise location of the bromine and carboxyl substituents dictates both chemical reactivity and biological target engagement. Simple substitution with a regioisomer such as 8-bromoquinoline-4-carboxylic acid (CAS 121490-67-3) or 7-bromoquinoline-8-carboxylic acid (CAS 1426144-84-4) will not replicate the same spatial arrangement of functional groups, leading to divergent molecular recognition and pharmacological profiles . Critically, for applications in antiviral drug discovery, the 7-carboxylate moiety in combination with the 8-bromo substituent enables a specific interaction with the HIV-1 integrase C-terminal domain (CTD) that is essential for overcoming clinically relevant resistance mutations [1]. The quantitative evidence below substantiates why this specific substitution pattern is non-interchangeable for researchers targeting allosteric HIV-1 integrase inhibition.

Quantitative Differentiation of 8-Bromoquinoline-7-carboxylic Acid: Evidence for Informed Scientific Procurement


Retained Antiviral Potency Against ALLINI-Resistant HIV-1 A128T Mutant: 8-Bromo vs. 6-Bromo Analog

In a direct head-to-head comparison of quinoline-based allosteric HIV-1 integrase inhibitors (ALLINIs), the 8-bromo substituted analog retained full antiviral effectiveness when tested against the ALLINI-resistant IN A128T mutant virus. In contrast, the 6-bromo analog exhibited a significant loss of potency under identical assay conditions [1]. This demonstrates that the 8-bromo substitution confers a distinct resistance profile, making it a preferred scaffold for developing next-generation ALLINIs that can overcome A128T-mediated resistance.

HIV-1 Integrase ALLINI Drug Resistance Antiviral

Improved In Vitro IN Multimerization EC50 with 8-Bromo Substitution

Using a homogeneous time-resolved fluorescence (HTRF)-based IN multimerization in vitro assay, the addition of a bromine at the 8-position of the quinoline scaffold (compound 16aa) resulted in a slight improvement in the measured EC50 value compared to the unsubstituted reference scaffold, indicating an increased ability to induce aberrant IN multimerization [1]. While the absolute EC50 value was not numerically reported, the observed trend of enhanced potency with 8-bromo substitution was consistent across multiple scaffold series [1].

HIV-1 Integrase ALLINI Multimerization EC50

Commercial Purity Specifications: 95–98% Research-Grade Material

8-Bromoquinoline-7-carboxylic acid is commercially available from multiple suppliers with specified purities ranging from 95% to 98% . This level of purity is suitable for use as a synthetic intermediate in medicinal chemistry campaigns without requiring additional purification, streamlining hit-to-lead workflows. In contrast, less common regioisomers such as 8-bromoquinoline-5-carboxylic acid are often listed without explicit purity specifications or are available only in smaller quantities .

Procurement Purity Quality Control Synthesis

Structural Basis for Overcoming A128T Resistance: π–Br Interaction with W235

Computational modeling studies of quinoline-based ALLINIs bound to the HIV-1 IN A128T mutant construct revealed that the 8-bromo substituent (compound 16ba) forms a weak π–Br interaction with the W235 residue of the integrase C-terminal domain (CTD) [1]. This interaction is sufficient to maintain binding and antiviral activity despite the conformational shift induced by the A128T mutation. In contrast, the 6-bromo analog lacks this stabilizing interaction, leading to potency loss. The calculated binding energies correlated significantly with experimentally measured antiviral IC50 values (p < 0.05) [1].

Molecular Modeling HIV-1 Integrase Resistance ALLINI

High-Impact Research Applications for 8-Bromoquinoline-7-carboxylic Acid Based on Verified Evidence


Development of Next-Generation HIV-1 ALLINIs Overcoming A128T Resistance

Medicinal chemistry teams focused on HIV-1 integrase allosteric inhibitors (ALLINIs) should prioritize 8-bromoquinoline-7-carboxylic acid as a core scaffold. As demonstrated by Sun & Kessl (2022), the 8-bromo substitution uniquely retains full antiviral potency against the clinically relevant A128T mutant virus, whereas the 6-bromo analog fails [1]. This scaffold can be further functionalized at positions 3 and 4 to optimize pharmacokinetic properties while preserving the resistance-evading π–Br interaction with W235.

Synthesis of Quinoline-Based Kinase Inhibitor Libraries

The 7-carboxylate group provides a versatile handle for amide coupling and esterification, enabling rapid diversification of quinoline-based compound libraries. Researchers targeting serine/threonine kinases such as Pim-1, where 8-hydroxy-quinoline-7-carboxylic acid derivatives have shown potent inhibition [2], can utilize the bromine at position 8 for subsequent Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups, expanding chemical space exploration.

Structure-Activity Relationship (SAR) Studies on Quinoline Carboxylic Acid Regioisomers

For laboratories investigating the impact of substituent positioning on biological activity, 8-bromoquinoline-7-carboxylic acid serves as a critical reference point. Its well-documented purity (95–98%) and commercial availability facilitate reproducible SAR studies comparing 7-carboxylate derivatives with 2-, 3-, 4-, or 5-carboxylate analogs. The distinct resistance profile of the 8-bromo-7-carboxylate pattern against A128T mutant HIV-1 IN [1] provides a clear phenotypic readout for such comparative studies.

Procurement for Hit-to-Lead Medicinal Chemistry Campaigns

Procurement specialists and CROs engaged in hit-to-lead optimization should select 8-bromoquinoline-7-carboxylic acid over less characterized regioisomers due to its consistently documented purity specifications (95–98%) and established utility in antiviral drug discovery [1]. The availability of this compound from multiple reputable vendors ensures supply chain continuity for multi-step synthetic routes, reducing project delays associated with custom synthesis of less common analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromoquinoline-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.